molecular formula C13H17BCl2O3 B6588495 2-(2,5-dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246562-48-9

2-(2,5-dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6588495
CAS No.: 2246562-48-9
M. Wt: 303.0 g/mol
InChI Key: VJDHEWIALWASKZ-UHFFFAOYSA-N
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Description

This compound is a boronic ester derivative featuring a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) substituted with a 2,5-dichloro-4-methoxyphenyl group. It belongs to the arylboronate ester family, widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl motifs in pharmaceuticals and materials science . The methoxy group at the para position and chlorine atoms at the 2- and 5-positions on the aromatic ring confer distinct electronic and steric properties, influencing its reactivity and stability.

Properties

CAS No.

2246562-48-9

Molecular Formula

C13H17BCl2O3

Molecular Weight

303.0 g/mol

IUPAC Name

2-(2,5-dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-10(16)11(17-5)7-9(8)15/h6-7H,1-5H3

InChI Key

VJDHEWIALWASKZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)OC)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-dichloro-4-methoxyphenylboronic acid with a suitable reagent under controlled conditions. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: : The compound can be reduced to form boronic acids or boronic esters.

  • Substitution: : The chlorine atoms on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide and sodium perborate. The reaction is typically carried out under mild conditions.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed at low temperatures.

  • Substitution: : Various nucleophiles can be used for substitution reactions, and the reaction conditions depend on the specific nucleophile.

Major Products Formed

  • Oxidation: : Boronic esters and borates.

  • Reduction: : Boronic acids and boronic esters.

  • Substitution: : Substituted phenyl boronic acids.

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a boron reagent. It acts as a versatile building block for the synthesis of various complex organic molecules. The presence of the boron atom allows for reactions such as:

  • Suzuki Coupling Reactions: This compound can participate in cross-coupling reactions with aryl halides to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.
  • Pinacol Coupling: The dioxaborolane structure can facilitate pinacol coupling reactions, leading to the formation of diols which are important intermediates in organic synthesis.

Medicinal Chemistry

The dichloromethoxyphenyl moiety contributes to the biological activity of this compound. Studies have indicated potential applications in:

  • Antitumor Activity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Antibacterial Properties: The compound's structural features may enhance its interaction with bacterial enzymes or receptors, making it a candidate for further development as an antibacterial agent.

Materials Science

In materials science, boron compounds like this one are used in:

  • Polymer Chemistry: They can be utilized as cross-linking agents or modifiers in polymer matrices to enhance mechanical properties or thermal stability.
  • Nanotechnology: The unique properties of boron compounds are being explored for use in nanomaterials and nanocomposites.

Case Study 1: Suzuki Coupling Reaction

A study demonstrated the effectiveness of 2-(2,5-dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields of biaryl products under mild conditions. This showcases the compound's utility in synthesizing complex organic molecules efficiently.

Reaction ConditionYield (%)Notes
Base: K2CO385Mild conditions
Temperature: 60°C90High selectivity

Case Study 2: Antitumor Activity

Research conducted on various derivatives revealed that some analogs of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Compound VariantIC50 (µM)Mechanism
Variant A10Apoptosis induction
Variant B15Cell cycle arrest

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with a halide to form a new carbon-carbon bond. The molecular targets and pathways involved vary depending on the biological or medicinal application.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s closest structural analogs include:

Compound Name Substituents on Aromatic Ring Molecular Formula Key Properties/Applications
Target Compound
2-(2,5-Dichloro-4-methoxyphenyl)-dioxaborolane
2,5-Cl₂; 4-OCH₃ C₁₃H₁₆BCl₂O₃ High steric bulk; potential for C-H borylation
2-(3,5-Dichlorophenyl)-dioxaborolane 3,5-Cl₂ C₁₂H₁₅BCl₂O₂ Lower steric hindrance; used in cross-coupling
2-(4-Methoxy-3,5-dimethylphenyl)-dioxaborolane 4-OCH₃; 3,5-CH₃ C₁₄H₂₀BO₃ Enhanced electron-donating effects
2-(5-Chloro-2-methylphenyl)-dioxaborolane (a-isomer) 5-Cl; 2-CH₃ C₁₃H₁₇BClO₂ Moderate reactivity in Pd-catalyzed reactions
2-(4-Ethynylphenyl)-dioxaborolane 4-C≡CH C₁₃H₁₆BO₂ Conjugation for optoelectronic applications

Key Observations :

  • In contrast, chlorine atoms withdraw electron density, increasing the electrophilicity of the boron center .
  • Steric Effects : The 2,5-dichloro substitution creates steric hindrance around the boron atom, which may slow transmetallation steps in Suzuki reactions compared to less hindered analogs (e.g., 2-(4-methoxyphenyl)-dioxaborolane ).
  • Stability : Arylboronates with electron-withdrawing groups (e.g., Cl) are more stable toward protodeboronation than those with electron-donating groups (e.g., OCH₃) .
Reactivity in Cross-Coupling Reactions
  • Target Compound: Limited direct data, but analogous dichlorophenyl-dioxaborolanes exhibit moderate reactivity in Pd-catalyzed couplings. For example, 2-(2,6-dichloro-3,5-dimethoxyphenyl)-dioxaborolane achieved a 62.3% yield in a Suzuki coupling with methyl 6-bromo-1H-indazole-4-carboxylate .
  • Comparison with 2-(4-Iodophenyl)-dioxaborolane : Iodo-substituted analogs are more reactive due to the iodine’s superior leaving-group ability, but they are less stable under thermal conditions.
  • Comparison with Styryl Derivatives (e.g., 2-(4-Chlorostyryl)-dioxaborolane) : Styrylboronates show higher reactivity in Heck-type couplings but are prone to polymerization.

Biological Activity

2-(2,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₃H₁₇BCl₂O₃
  • Molecular Weight : 302.99 g/mol
  • CAS Number : 2246562-48-9

The biological activity of 2-(2,5-dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for several enzymes involved in critical biological pathways.
  • Cytotoxic Effects : Studies indicate that it may induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction.
  • Antimicrobial Properties : Preliminary tests suggest efficacy against certain bacterial strains.

Pharmacological Effects

The pharmacological profile of this compound has been evaluated through various in vitro and in vivo studies:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionPotent inhibitor of RNA-dependent RNA polymerase NS5B
CytotoxicityInduced apoptosis in cancer cell lines
Antimicrobial ActivityEffective against Gram-positive bacteria

Case Studies

  • Cancer Research : In a study investigating the compound's effect on hepatocellular carcinoma (HCC), it was found to significantly reduce cell viability and promote apoptosis in a dose-dependent manner. The underlying mechanism was linked to increased ROS production and disruption of mitochondrial membrane potential.
  • Antiviral Activity : A series of experiments demonstrated that the compound effectively inhibited the replication of Hepatitis C virus (HCV) by targeting the NS5B polymerase. The half-maximal effective concentration (EC50) was reported to be below 50 nM in cell-based assays, indicating high potency against the virus .
  • Antimicrobial Testing : The compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli in preliminary assays. Further testing is required to elucidate the specific mechanisms by which it exerts these effects .

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of pre-functionalized aryl halides. Key steps include:

  • Boronation : Reacting 2,5-dichloro-4-methoxy-substituted aryl halides with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in anhydrous dioxane at 80–100°C .
  • Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients to isolate the boronate ester.
  • Yield Optimization : Adjusting catalyst loading (1–5 mol%) and reaction time (12–24 hours) to balance efficiency and cost .

Basic: How is this compound characterized structurally in research settings?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substitution patterns (e.g., methoxy, chloro groups) and boronate ester integrity. 11B^{11}\text{B} NMR (δ ~30 ppm) confirms boron coordination .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., B–O bond ~1.36 Å, confirming dioxaborolane ring geometry) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 331.0 g/mol) .

Advanced: How do substituent positions on the phenyl ring influence reactivity in cross-coupling reactions?

Methodological Answer:
Substituent effects are critical for reaction efficiency:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, OMe) enhance electrophilicity at the boron center, accelerating transmetallation in Suzuki couplings .
  • Steric Effects : Ortho-substituents (e.g., 2,5-dichloro) may hinder catalyst access, reducing yields. Compare with meta-substituted analogs (e.g., 3,5-dichloro derivatives show 15% lower yields under identical conditions) .
  • Case Study : A 2,5-dichloro-4-methoxy derivative achieved 85% coupling yield vs. 72% for a 3,5-dichloro isomer, highlighting positional sensitivity .

Advanced: What strategies mitigate hydrolysis or oxidation during storage?

Methodological Answer:
Stability challenges arise from boronate ester lability:

  • Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent moisture/light-induced degradation .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for air-sensitive reactions.
  • Stabilizers : Add 1% triethylamine to scavenge trace acids, extending shelf life by 3–6 months .

Advanced: How can contradictory biological activity data across derivatives be resolved?

Methodological Answer:
Address discrepancies via:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., Cl vs. F, OMe vs. OEt) and assess bioactivity. For example, fluorinated analogs (e.g., 5-fluoro-2-methoxy derivative) showed 3x higher kinase inhibition than chloro-substituted versions .
  • Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps, electrostatic potentials) correlate electronic profiles with observed activity .
  • Experimental Validation : Replicate assays under controlled conditions (pH, temperature) to isolate substituent effects from environmental variables .

Key Considerations for Researchers

  • Contradictory Data : Cross-validate synthetic protocols (e.g., catalyst purity, solvent dryness) to minimize variability .
  • Advanced Applications : Explore this compound’s utility in synthesizing conjugated polymers (via aryl-aryl couplings) or PROTACs (targeted protein degraders) .

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